1,2,3,4-Tetrahydroquinoline-7,8-diamine
Description
1,2,3,4-Tetrahydroquinoline-7,8-diamine is a bicyclic aromatic amine derivative characterized by a partially saturated quinoline backbone with amino groups at positions 7 and 6. Tetrahydroquinolines are recognized for their structural versatility and pharmacological relevance, serving as core motifs in anticancer agents, agrochemicals, and PPAR (peroxisome proliferator-activated receptor) agonists . The synthesis of such compounds typically involves Grignard reagent reactions followed by dehydration steps, yielding derivatives with substituents that modulate bioactivity .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7,8-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5,10-11H2 |
InChI Key |
UEWPTWVJUJOFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)N)N)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-7,8-diamine can be synthesized through various methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 7,8-dinitroquinoline using hydrogen in the presence of a palladium catalyst can yield 1,2,3,4-Tetrahydroquinoline-7,8-diamine. Another method involves the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydroquinoline-7,8-diamine often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-7,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form fully saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1,2,3,4-Tetrahydroquinoline derivatives have been extensively studied for their pharmacological properties. The compound has shown promise in treating various medical conditions due to its ability to interact with biological targets.
Pharmacological Properties
- Anticancer Activity : Compounds related to 1,2,3,4-tetrahydroquinoline have been identified as effective against various cancer types. For example, a study highlighted the potential of tetrahydroquinoline analogs in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
- Neuroprotective Effects : Research indicates that tetrahydroquinoline derivatives can mitigate neurodegenerative diseases such as Alzheimer's disease by reducing amyloid-beta toxicity. A specific analog demonstrated the ability to prolong lifespan and enhance motor functions in Drosophila models of Alzheimer's disease .
- Antimicrobial Properties : The compound exhibits significant antifungal activity. It has been used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides which display fungicidal properties .
- Cardiovascular Benefits : Certain tetrahydroquinoline derivatives have been explored for their antihypertensive effects and potential use in treating cardiovascular diseases .
Synthetic Approaches
The synthesis of 1,2,3,4-tetrahydroquinoline-7,8-diamine and its derivatives employs various methods that enhance yield and efficiency:
- Domino Reactions : Recent literature emphasizes the utility of domino reactions for synthesizing tetrahydroquinolines. These methods often involve sequential reactions that simplify the synthetic process while maintaining high yields .
- Metal-Promoted Processes : Metal catalysts have been shown to facilitate the formation of tetrahydroquinoline structures through various mechanisms including cyclization and reduction reactions .
Agricultural Applications
The agricultural sector has also benefited from the applications of 1,2,3,4-tetrahydroquinoline derivatives:
- Pesticides : Certain compounds derived from tetrahydroquinoline have been patented for use as pesticides due to their efficacy against pests while being less harmful to non-target organisms .
Cosmetic Applications
In the cosmetic industry, 1,2,3,4-tetrahydroquinoline-7,8-diamine is utilized for its dyeing properties:
- Hair Dyes : Cationic forms of this compound are employed in hair dye formulations. They provide effective coloring while ensuring minimal damage to hair fibers during the dyeing process .
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease
A study conducted on a tetrahydroquinoline analog demonstrated its ability to reduce amyloid-beta aggregation and toxicity in a Drosophila model of Alzheimer's disease. The treatment improved neuronal viability and extended lifespan significantly compared to untreated controls. This highlights the therapeutic potential of tetrahydroquinoline derivatives in neurodegenerative disorders .
Case Study 2: Anticancer Activity
Research into tetrahydroquinoline compounds revealed their effectiveness in inhibiting cancer cell lines. In vitro studies showed that these compounds could induce apoptosis and inhibit proliferation in breast cancer cells. This suggests a viable pathway for developing new anticancer therapies based on this chemical scaffold .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-7,8-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Key Findings:
- Electron-Withdrawing Groups : Fluorine substituents at C7 and C8 (e.g., 7,8-difluoro derivative) increase lipophilicity and oxidative stability but reduce nucleophilicity compared to the diamine variant .
- Methyl vs. Amino Groups: The 4,4-dimethyl derivative (PPAR agonist) lacks the polar amino groups, favoring hydrophobic interactions with nuclear receptors, whereas the 7,8-diamine structure is better suited for targeting enzymes or DNA .
Biological Activity
1,2,3,4-Tetrahydroquinoline-7,8-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure and Synthesis
1,2,3,4-Tetrahydroquinoline derivatives are synthesized through various methods including the borrowing hydrogen approach and asymmetric strategies. The core structure consists of a saturated quinoline ring which can be modified at various positions to enhance biological activity. The synthesis often involves the use of chiral catalysts to produce enantiomerically pure compounds that exhibit distinct biological effects.
Biological Activities
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 1,2,3,4-tetrahydroquinoline derivatives. For instance:
- Inhibition of NF-κB Activity : Research has shown that these compounds can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines such as NCI-H23 and MDA-MB-231. Notably, compound 6g exhibited an IC50 value of 0.70 µM against NF-κB activity, significantly outperforming reference compounds .
- Cell Cycle Arrest and Apoptosis : Compounds derived from tetrahydroquinoline were found to induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 7e caused a 79-fold increase in apoptosis in A549 lung cancer cells by arresting the cell cycle at the G2/M phase .
Antimicrobial Activity
Tetrahydroquinoline derivatives have shown promising antimicrobial properties against a range of pathogens. The structural modifications enhance their ability to interact with microbial targets effectively.
Antioxidant Properties
Research indicates that certain tetrahydroquinoline compounds possess antioxidant activities superior to that of Vitamin C. This property is attributed to their ability to donate protons and neutralize free radicals .
Structure-Activity Relationship (SAR)
The biological activity of 1,2,3,4-tetrahydroquinoline derivatives is heavily influenced by their structural features. Key observations include:
- Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic ring enhance NF-κB inhibitory activity while also improving cytotoxicity against cancer cells .
- Chirality : The enantiomers of tetrahydroquinoline derivatives often display different biological activities; thus, chiral synthesis plays a critical role in drug development .
Data Table: Biological Activities of Selected Tetrahydroquinoline Derivatives
| Compound | Activity Type | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| 6g | NF-κB Inhibition | NCI-H23 | 0.70 | |
| 7e | Anticancer | A549 | 0.155 | |
| 8d | Anticancer | MCF7 | 0.170 | |
| Various | Antimicrobial | Various Pathogens | Varies |
Case Studies
- Study on Anticancer Properties : A study evaluated several tetrahydroquinoline derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with specific substitutions showed significant antiproliferative activity compared to standard chemotherapeutics .
- Antioxidant Evaluation : Another study focused on the antioxidant capacities of tetrahydroquinolines, demonstrating that certain derivatives could scavenge free radicals more effectively than established antioxidants like Vitamin C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
